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Compound of Interest

Compound Name: 6-Nitroquinoline-2-carbaldehyde

Cat. No.: B1586907 Get Quote

An In-depth Technical Guide to 6-Nitroquinoline-
2-carbaldehyde
Abstract
6-Nitroquinoline-2-carbaldehyde is a pivotal heterocyclic compound characterized by a

quinoline scaffold substituted with a nitro group at the 6-position and a formyl (aldehyde) group

at the 2-position. This unique arrangement of functional groups imparts significant reactivity,

making it a highly valuable and versatile building block in synthetic organic chemistry. Its

primary utility lies in its role as a key intermediate for the synthesis of a diverse array of more

complex heterocyclic structures. Researchers in medicinal chemistry and drug discovery

leverage this compound to develop novel therapeutic agents, with derivatives showing potential

antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a

comprehensive overview of its chemical structure, properties, synthesis, and applications,

serving as a critical resource for researchers and drug development professionals.

Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its

identity and structure.

Nomenclature and Identifiers
IUPAC Name: 6-nitroquinoline-2-carbaldehyde[1]
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Synonyms: 6-Nitro-2-quinolinecarboxaldehyde, 6-Nitroquinoline-2-carboxaldehyde

CAS Number: 59500-67-3[1]

Molecular Formula: C₁₀H₆N₂O₃[2][3]

Molecular Weight: 202.17 g/mol [1]

A summary of key chemical identifiers is presented in Table 1.

Table 1: Chemical Identifiers for 6-Nitroquinoline-2-carbaldehyde

Identifier Value Source

IUPAC Name
6-nitroquinoline-2-

carbaldehyde
PubChem[1]

CAS Number 59500-67-3 BenchChem[1]

PubChem CID 4712256 PubChem[2]

Molecular Formula C₁₀H₆N₂O₃ PubChem[2]

Molecular Weight 202.17 g/mol BenchChem[1]

InChI

InChI=1S/C10H6N2O3/c13-6-

8-2-1-7-5-9(12(14)15)3-4-

10(7)11-8/h1-6H

PubChem[1]

Canonical SMILES
C1=CC2=C(C=C(C=C2)N(=O)

=O)N=C1C=O
PubChem

Chemical Structure
The molecular architecture of 6-Nitroquinoline-2-carbaldehyde consists of a fused bicyclic

quinoline ring system. The electron-withdrawing nitro group (-NO₂) at position 6 and the

aldehyde group (-CHO) at position 2 are critical to its chemical behavior.

Caption: Chemical structure of 6-Nitroquinoline-2-carbaldehyde.
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Synthesis and Reactivity
The synthesis of 6-Nitroquinoline-2-carbaldehyde is a multi-step process that typically starts

from simpler quinoline derivatives. The reactivity of the molecule is dominated by its two

functional groups.

Synthetic Approach
While various specific protocols exist, a general and plausible synthetic workflow involves the

oxidation of a precursor molecule, such as 2-methyl-6-nitroquinoline.

2-Methyl-6-nitroquinoline
(Starting Material)

Oxidation
(e.g., SeO₂, KMnO₄, etc.)

Step 1 6-Nitroquinoline-2-carbaldehyde
(Final Product)

Step 2 Purification
(Chromatography, Recrystallization)

Click to download full resolution via product page

Caption: General synthetic workflow for 6-Nitroquinoline-2-carbaldehyde.

Causality in Experimental Choices: The choice of an oxidizing agent is critical. Selenium

dioxide (SeO₂) is often favored for the selective oxidation of benzylic methyl groups to

aldehydes without over-oxidizing to a carboxylic acid or aggressively degrading the sensitive

nitro-aromatic system. The reaction conditions, such as solvent (e.g., dioxane, ethanol) and

temperature, are optimized to maximize yield and minimize side-product formation.

Chemical Reactivity
The molecule's reactivity is a tale of two functionalities:

Aldehyde Group: The aldehyde at the C-2 position is highly electrophilic and serves as a

prime site for nucleophilic attack. This allows for a wide range of condensation reactions. For

instance, it readily reacts with primary amines to form stable imines (Schiff bases), a

transformation frequently exploited in the synthesis of biologically active compounds.[4]

Nitro Group: The electron-withdrawing nitro group at the C-6 position deactivates the

benzene ring towards electrophilic substitution. However, it can be readily reduced to an

amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
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This conversion is a key step in creating derivatives with different electronic and

pharmacological profiles.

Applications in Research and Drug Development
6-Nitroquinoline-2-carbaldehyde is not typically an end-product but rather a crucial

intermediate. Its value lies in providing a robust scaffold that can be elaborated into a diverse

library of compounds for biological screening.

Precursor for Bioactive Molecules
The quinoline nucleus is a "privileged structure" in medicinal chemistry, found in numerous

FDA-approved drugs. By using 6-Nitroquinoline-2-carbaldehyde as a starting point, chemists

can synthesize novel quinoline derivatives for various therapeutic targets.[5][6]

Anticancer Agents: The quinoline scaffold is present in several compounds with

demonstrated anticancer properties.[1][7] Derivatives are often designed to intercalate with

DNA or inhibit key enzymes involved in cell proliferation.

Antimicrobial Agents: Quinoline derivatives have a long history as antimicrobial agents.[1][7]

The aldehyde can be converted into hydrazones or thiosemicarbazones, classes of

compounds known for their antibacterial and antifungal activities.

Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory

effects.[1][7]

Experimental Protocol: Synthesis of a Schiff Base
Derivative
This protocol details a representative reaction, demonstrating the utility of the aldehyde group.

Objective: To synthesize an imine (Schiff base) from 6-Nitroquinoline-2-carbaldehyde and a

primary amine (e.g., aniline).

Materials:

6-Nitroquinoline-2-carbaldehyde (1.0 mmol)
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Aniline (1.0 mmol)

Ethanol (20 mL)

Glacial acetic acid (catalytic amount, 1-2 drops)

Procedure:

Dissolve 6-Nitroquinoline-2-carbaldehyde in ethanol in a round-bottom flask.

Add aniline to the solution, followed by the catalytic amount of glacial acetic acid.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, the product often precipitates from the solution upon cooling.

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Self-Validation: Characterize the product using NMR, IR, and mass spectrometry to confirm

the formation of the C=N imine bond and verify the molecular weight.

Spectroscopic and Physical Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized

compound.

Spectroscopic Data (Predicted)
While experimental spectra should always be obtained, the expected signals provide a

benchmark for validation.

¹H-NMR: Protons on the quinoline ring are expected to appear in the aromatic region (δ 7.5-

9.0 ppm). The aldehyde proton is a highly characteristic singlet, shifted significantly

downfield (δ 9.5-10.5 ppm), due to the deshielding effect of the carbonyl group.[1]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption

bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde will appear
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around 1700 cm⁻¹. Vibrations for the nitro group (N-O) will be visible as two strong bands,

typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric

stretch).[1]

Table 2: Summary of Physicochemical Properties

Property Value/Description Reference

Physical State
Solid, likely a yellow or off-

white powder
[8]

Solubility
Generally soluble in organic

solvents like DMF, Chloroform
[9]

Melting Point

Data not consistently available;

requires experimental

determination

Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed.

General Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear

appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors.

Hazard Statements: While specific GHS classifications for this exact compound are not

universally listed, related nitro-aromatic and aldehyde compounds are often classified as

harmful if swallowed, causing skin irritation, and causing serious eye irritation.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Disposal: Dispose of contents and container to an approved waste disposal plant, following

all local, regional, and national regulations.[11]

Conclusion
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6-Nitroquinoline-2-carbaldehyde is a compound of significant strategic importance in

synthetic chemistry. Its well-defined reactivity, centered on the aldehyde and nitro functional

groups, provides chemists with a reliable and versatile platform for constructing complex

molecular architectures. Its role as a key intermediate in the synthesis of potentially therapeutic

agents ensures its continued relevance in the fields of medicinal chemistry and drug discovery.

This guide has provided the core technical information necessary for researchers to

understand, handle, and effectively utilize this valuable chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1586907?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

